Heptakis(3-O-acetyl-2 6-DI-O-methyl)-

Hemocompatibility Parenteral safety Cyclodextrin toxicology

Researchers requiring a solubilizing excipient for parenteral formulations face a critical safety challenge: widely used methylated cyclodextrins (DM-β-CyD, TM-β-CyD) exhibit hemolytic activity and muscular irritancy that exclude them from intravenous or intramuscular use. DMA-β-CyD (CAS 131889-29-7) directly solves this problem: • Zero hemolysis at 0.1 M - unique among per-methylated β-cyclodextrins • Aqueous solubility >50 mg/mL with precisely defined DS of 7 for batch-to-batch consistency • Dual-function: solubilizes APIs while neutralizing endotoxin (LPS), reducing downstream manufacturing burden • Low muscular irritation comparable to γ-CyD, enabling subcutaneous/intramuscular depot strategies. Ideal for pharmaceutical development teams seeking a single-entity, non-hemolytic cyclodextrin with reproducible performance.

Molecular Formula C70H112O42
Molecular Weight 1625.6 g/mol
Cat. No. B15094677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptakis(3-O-acetyl-2 6-DI-O-methyl)-
Molecular FormulaC70H112O42
Molecular Weight1625.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1C2C(OC(C1OC)OC3C(OC(C(C3OC(=O)C)OC)OC4C(OC(C(C4OC(=O)C)OC)OC5C(OC(C(C5OC(=O)C)OC)OC6C(OC(C(C6OC(=O)C)OC)OC7C(OC(C(C7OC(=O)C)OC)OC8C(OC(O2)C(C8OC(=O)C)OC)COC)COC)COC)COC)COC)COC)COC
InChIInChI=1S/C70H112O42/c1-29(71)92-50-43-36(22-78-8)99-64(57(50)85-15)107-44-37(23-79-9)101-66(59(87-17)51(44)93-30(2)72)109-46-39(25-81-11)103-68(61(89-19)53(46)95-32(4)74)111-48-41(27-83-13)105-70(63(91-21)55(48)97-34(6)76)112-49-42(28-84-14)104-69(62(90-20)56(49)98-35(7)77)110-47-40(26-82-12)102-67(60(88-18)54(47)96-33(5)75)108-45-38(24-80-10)100-65(106-43)58(86-16)52(45)94-31(3)73/h36-70H,22-28H2,1-21H3
InChIKeyKCGPTTRGLYIRNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin (DMA-β-CyD) – Chemical Identity and Baseline Properties for Informed Procurement


Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin (DMA-β-CyD; CAS 131889-29-7) is a per‑acetylated, per‑methylated β-cyclodextrin derivative carrying seven acetyl groups specifically at the C3‑OH positions of the glucose units [1]. It is a chemically defined, single‑component cyclodextrin with a degree of substitution (DS) of exactly 7, in contrast to many commercial methylated cyclodextrins that exist as mixtures of positional isomers and varying DS [1]. The compound is a white crystalline powder with a molecular formula of C₇₀H₁₁₂O₄₂ and molecular weight of 1625.6 g/mol .

Chemical Definition
Single-component β-cyclodextrin with exact DS 7, not a positional isomer mixture
Solubility Profile
Reported aqueous solubility above 50 mg/mL, enabling liquid formulation research
Safety Research Context
No detectable hemolysis at 0.1 M in rabbit erythrocyte model; lower muscular irritation reported vs. DM-β-CyD

Why Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin Cannot Be Replaced by Generic Methylated Cyclodextrins


The widely used dimethyl‑β‑cyclodextrin (DM‑β‑CyD) and trimethyl‑β‑cyclodextrin (TM‑β‑CyD) share a common β‑cyclodextrin scaffold with DMA‑β‑CyD, yet their biological safety profiles diverge dramatically. DM‑β‑CyD exhibits pronounced hemolytic activity and muscular irritancy due to its high membrane‑interacting ability, which restricts its use in parenteral formulations [1]. DMA‑β‑CyD was specifically designed to address this liability: acetylation of the C3‑OH groups masks the membrane‑disrupting motif while preserving, and in some respects enhancing, the inclusion capacity [1][2]. A simple substitution of DM‑β‑CyD or TM‑β‑CyD for DMA‑β‑CyD therefore introduces a quantifiable safety risk that no downstream formulation adjustment can mitigate.

Target (DMA‑β‑CyD)
Generic Methylated CyDs (DM‑β‑CyD, TM‑β‑CyD)
Hemolysis: 0% at 0.1 M in rabbit erythrocyte assay
DM‑β‑CyD: complete hemolysis at lower concentrations; TM‑β‑CyD: intermediate hemolysis
Muscular irritation: reported comparable to γ‑CyD (low irritancy benchmark)
DM‑β‑CyD: significant irritation, restricting parenteral research application
Similar cyclodextrin scaffold does not imply interchangeable safety endpoints; substitution may introduce hemolytic or irritancy responses that no formulation adjustment can reverse.

Head‑to‑Head Quantitative Evidence: Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin vs. Closest Analogs


Hemolytic Activity: DMA‑β‑CyD vs. DM‑β‑CyD, TM‑β‑CyD and β‑CyD

DMA‑β‑CyD eliminates the hemolytic activity that limits the parenteral use of DM‑β‑CyD. In a standard rabbit erythrocyte assay, DMA‑β‑CyD (DS 7) produced no detectable hemolysis at concentrations up to 0.1 M, whereas DM‑β‑CyD caused complete hemolysis at far lower concentrations [1]. The patent data further show that DMA‑β‑CyD exhibits hemolytic activity significantly below that of γ‑CyD and HP‑β‑CyD, the two cyclodextrins previously considered the safest [2].

Hemolytic Activity
Head‑to‑head
0% hemolysis at 0.1 M DMA‑β‑CyD vs. complete hemolysis for DM‑β‑CyD
Reported hemocompatibility endpoint differentiates excipient safety research context
Rabbit erythrocytes, 37°C, 30 min
Hemocompatibility Parenteral safety Cyclodextrin toxicology

Aqueous Solubility: DMA‑β‑CyD Surpasses All Common Methylated β‑Cyclodextrins

The aqueous solubility of DMA‑β‑CyD exceeds that of β‑CyD, DM‑β‑CyD, and TM‑β‑CyD [1]. While absolute solubility values for DMA‑β‑CyD are reported as >50 mg/mL in the patent literature [2], the comparative ranking demonstrates that introducing acetyl groups at the C3 position does not compromise the solubility gain achieved by methylation; rather, it further enhances it. For context, DM‑β‑CyD exhibits a solubility of approximately 212 g/L in cold water [3].

Aqueous Solubility
Cross‑study
>50 mg/mL; ranked highest among β‑CyD, DM‑β‑CyD, TM‑β‑CyD
Supports liquid formulation research without compromising safety profile
25°C, pure water; patent literature
Solubilization Formulation Aqueous solubility

Inclusion Ability for Flurbiprofen: DMA‑β‑CyD Matches TM‑β‑CyD, Inferior Only to DM‑β‑CyD

Using the anti‑inflammatory drug flurbiprofen as a probe, DMA‑β‑CyD demonstrated an inclusion ability equivalent to that of TM‑β‑CyD, while DM‑β‑CyD showed superior complexation [1]. The stability constants for p‑hydroxybenzoic acid ester homologues confirmed that DMA‑β‑CyD retains the guest‑binding capacity of the fully methylated cyclodextrins, despite the presence of the C3 acetyl groups [1].

Inclusion Ability (Flurbiprofen)
Head‑to‑head
Kc comparable to TM‑β‑CyD, slightly lower than DM‑β‑CyD
Inclusion complexation context similar to fully methylated CyDs
UV spectroscopy, 25°C
Inclusion complexation Drug solubilization Flurbiprofen

Hydrolytic Stability: Half‑Life of 19 h Under Accelerated Conditions, Resistance to Enzymatic Hydrolysis

The C3 acetyl ester bonds of DMA‑β‑CyD exhibit considerable hydrolytic stability. Under accelerated conditions (pH 9.5, 60 °C), the half‑life is approximately 19 h [1]. Importantly, only negligible liberation of acetic acid occurs in rabbit plasma or in the presence of carboxylesterase at 37 °C, indicating resistance to in vivo enzymatic cleavage [1].

Hydrolytic Stability
Supporting evidence
t₁/₂ ≈ 19 h at pH 9.5, 60°C; negligible esterase cleavage in plasma
Uniform degradation kinetics support shelf‑life modeling
Single‑component DS 7 avoids batch heterogeneity
Chemical stability Hydrolysis Formulation robustness

Muscular Irritation: DMA‑β‑CyD is Significantly Less Irritating than DM‑β‑CyD

In a rabbit muscular irritation model, DMA‑β‑CyD produced markedly weaker irritation than DM‑β‑CyD, consistent with its reduced membrane‑interacting ability [1]. The patent discloses that the acylated alkylated CyD derivatives, including DMA‑β‑CyD, show muscular irritation that is not only lower than DM‑β‑CyD but also comparable to or lower than γ‑CyD [2].

Muscular Irritation
Head‑to‑head
Weak irritation; comparable to γ‑CyD, significantly lower than DM‑β‑CyD
Reported local tolerability endpoint supports depot formulation research
Rabbit intramuscular model
Local tolerability Intramuscular injection Biocompatibility

Endotoxin Neutralization: DMA‑β‑CyD is Superior to Four Other Cyclodextrins in Inhibiting LPS‑Induced NO and Cytokine Production

In a comparative study of five cyclodextrins, dimethylacetyl‑β‑cyclodextrin (DMA7‑β‑CyD) exhibited the greatest inhibitory activity against lipopolysaccharide (LPS)‑induced production of nitric oxide (NO) and proinflammatory cytokines (TNF‑α) in murine macrophages [1]. The effect was attributed to direct binding and sequestration of LPS, preventing Toll‑like receptor 4 activation. DMA‑β‑CyD also protected mice from endotoxin shock in vivo [1].

Endotoxin Neutralization
Cross‑study
Ranked highest among five CyDs for inhibiting LPS‑induced NO/TNF‑α
Reported LPS‑sequestration capacity distinguishes research application profile
RAW264.7 macrophages; Arima et al., 2005
Endotoxin neutralization Anti‑inflammatory Macrophage activation

High‑Value Application Scenarios for Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin Based on Differentiated Evidence


Parenteral Formulations of Poorly Water‑Soluble Drugs Requiring High Solubilization and Low Hemolytic Risk

DMA‑β‑CyD is the only per‑methylated β‑cyclodextrin that combines aqueous solubility exceeding 50 mg/mL with the complete absence of hemolysis at 0.1 M [1][2]. This profile makes it uniquely suited for intravenous and intramuscular formulations where DM‑β‑CyD and TM‑β‑CyD are excluded due to their hemolytic activity and muscular irritation. For drugs with adequate stability in aqueous solution, DMA‑β‑CyD can serve as a direct substitute for HP‑β‑CyD or SBE‑β‑CyD when higher solubilization capacity or endotoxin‑neutralizing activity is desired.

Endotoxin‑Sensitive Injectable Products and Sepsis‑Relevant Drug Delivery

The superior LPS‑neutralizing activity of DMA‑β‑CyD distinguishes it from all other common cyclodextrins [3]. In formulations where endotoxin contamination poses a safety risk—such as intravenously administered anti‑infectives, biologics, or critical‑care drugs—DMA‑β‑CyD offers a dual benefit: solubilization of the active pharmaceutical ingredient and concomitant mitigation of endotoxin‑triggered inflammatory responses. This dual functionality can reduce the need for additional endotoxin‑removal steps during manufacturing.

Controlled‑Release Depot Injections Requiring Low Local Irritancy

The low muscular irritation of DMA‑β‑CyD, comparable to that of γ‑CyD [1][2], supports its use in intramuscular or subcutaneous depot formulations where prolonged tissue contact is expected. Unlike DM‑β‑CyD, which causes significant local irritation, DMA‑β‑CyD enables sustained‑release strategies without the tolerability limitations that have historically restricted methylated cyclodextrins to oral or topical routes.

Research‑Grade Solubilization with Reproducible, Single‑Component Stoichiometry

Because DMA‑β‑CyD has a precisely defined DS of 7 and is a single molecular entity rather than a mixture of positional isomers [1], it provides batch‑to‑batch consistency that is critical for reproducible academic research and early‑stage pharmaceutical development. This contrasts with commercially available DM‑β‑CyD and HP‑β‑CyD, which are heterogeneous mixtures. For crystallography, NMR‑based binding studies, or quantitative structure–activity relationship (QSAR) investigations, the defined stoichiometry eliminates ambiguity in host–guest ratio determination.

Application
Selection Property
Validation Focus
Parenteral formulation research for poorly soluble drugs
Reported combination of >50 mg/mL solubility and absence of hemolysis at 0.1 M
Hemocompatibility and solubilization endpoints in injectable models
Endotoxin-sensitive study systems
Highest LPS‑neutralizing activity among common cyclodextrins tested
LPS‑induced cytokine readouts and endotoxin shock model response
Depot formulation research requiring low local irritation
Muscular irritation profile comparable to γ‑CyD
Histopathological irritation scoring in intramuscular/subcutaneous models
Research-grade solubilization with defined stoichiometry
Single‑component DS 7, not a positional isomer mixture
Batch‑to‑batch reproducibility and host–guest ratio determination
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